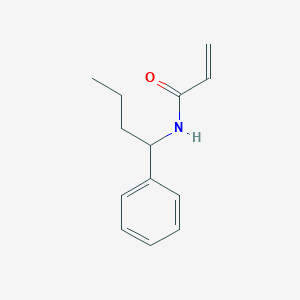
N-(1-phenylbutyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylbutyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon
作用机制
Target of Action
It is known that similar compounds, such as fentanyl analogs, interact with opioid receptors in the central nervous system
Mode of Action
Fentanyl analogs bind to opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of neurotransmitters and causing analgesic effects .
Biochemical Pathways
Opioid receptor agonists like fentanyl analogs generally affect pain and reward pathways in the brain .
Result of Action
At the cellular level, they can cause changes in neuron firing rates .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
N-(1-phenylbutyl)prop-2-enamide can be synthesized through a multi-component reaction involving the coupling of 1-phenylbutylamine, paraformaldehyde, and acrylic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(1-phenylbutyl)prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bond in the alkene group to form a saturated amide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-phenylbutyl)prop-2-enoic acid, while reduction may yield N-(1-phenylbutyl)prop-2-enamine.
科学研究应用
N-(1-phenylbutyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
相似化合物的比较
Similar Compounds
N-phenylprop-2-enamide: This compound is similar but lacks the butyl group, which can affect its reactivity and applications.
Acrylfentanyl: This is a synthetic opioid with a similar structure but different functional groups, leading to different biological activities.
Uniqueness
N-(1-phenylbutyl)prop-2-enamide is unique due to its specific structure, which includes a phenyl group and a butyl chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWDPBMAQVSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)
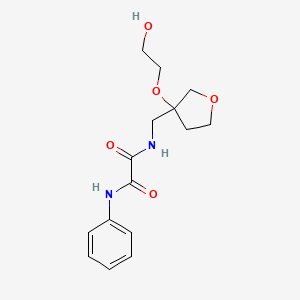
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2945747.png)

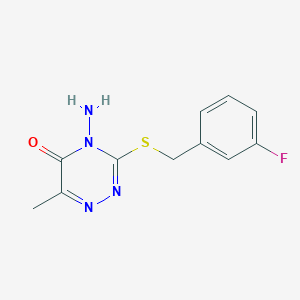
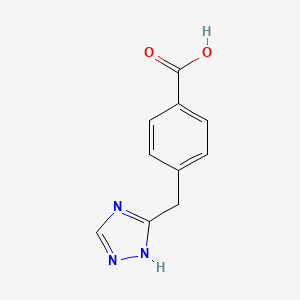
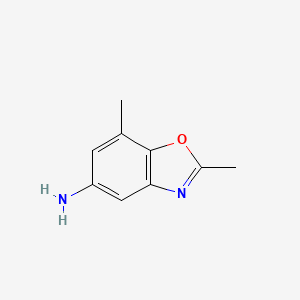
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)
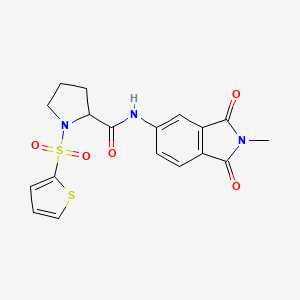
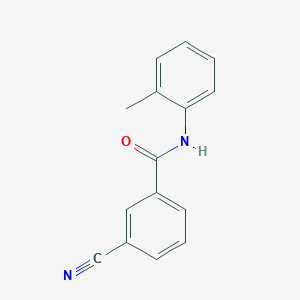
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2945760.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B2945762.png)
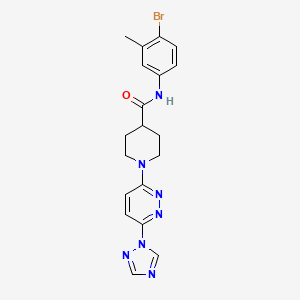
![1-{4-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2945765.png)
